GPR35 Antagonism: Negative Screening Result Differentiates This Compound from Active GPR35 Ligands
In a primary BRET-based SPASM sensor assay measuring GPR35 antagonism at the human receptor, a compound matching the molecular identity of 1-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-methoxyethyl)urea (EOS42548, C14H18N2O3S) was classified as inactive with an IC50 exceeding 100 µM [1]. This negative result is informative because the assay employed 300 µM zaprinast as the GPR35 agonist, with the known antagonist CID2745687 (10 µM) serving as a positive control [1]. The inactivity of this compound at GPR35 distinguishes it from structurally related benzothiophene-ureas that may exhibit off-target activity at this receptor, which is implicated in inflammatory bowel disease and pain pathways.
| Evidence Dimension | GPR35 antagonism potency (IC50) |
|---|---|
| Target Compound Data | IC50 >100 µM (inactive) |
| Comparator Or Baseline | Positive control CID2745687: active antagonist at 10 µM; Zaprinast (agonist): 300 µM |
| Quantified Difference | Target compound shows no measurable antagonism up to 100 µM, whereas CID2745687 is active at 10 µM |
| Conditions | BRET-based SPASM sensor assay in cells expressing human GPR35 linked to Gα13 C-terminal sensor; 300 µM zaprinast as agonist |
Why This Matters
This negative selectivity data provides a rare, assay-verified exclusion criterion—this compound is unlikely to interfere with GPR35-mediated signaling, which is critical when selecting tool compounds for pathways where GPR35 crosstalk must be avoided.
- [1] ECBD Database. Assay EOS300038: GPR35 antagonism (primary assay). Compound EOS42548 (matching C14H18N2O3S). Activity: inactive. IC50 >100 µM. Positive control: CID2745687 at 10 µM. Agonist: zaprinast at 300 µM. BRET SPASM sensor format, human GPR35. View Source
